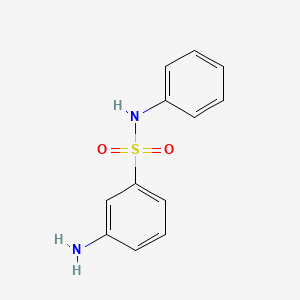

3-amino-N-phenylbenzenesulfonamide

描述

属性

IUPAC Name |

3-amino-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZFVONLAQIHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058830 | |

| Record name | Benzenesulfonamide, 3-amino-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780142 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

80-21-7 | |

| Record name | 3-Amino-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzenesulfonanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzenesulfonanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 3-amino-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 3-amino-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-aminobenzenesulphonanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Aminobenzenesulfonanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB92UA8FRX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Classical Sulfonylation of Aniline with Benzenesulfonyl Chloride

The foundational synthesis of 3-amino-N-phenylbenzenesulfonamide involves the direct reaction of aniline (C₆H₅NH₂) with benzenesulfonyl chloride (C₆H₅SO₂Cl) under alkaline conditions. This method, derived from early 20th-century protocols, proceeds via nucleophilic substitution where the amine group of aniline attacks the electrophilic sulfur atom in benzenesulfonyl chloride.

Reaction Conditions :

- Base : Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) in aqueous or organic solvents.

- Temperature : 0–90°C, with exothermic reactions requiring cooling to maintain control.

- Solvent : Water, diethyl ether, or dichloromethane (DCM), depending on the base solubility.

Procedure :

- Aniline is dissolved in an aqueous NaOH solution (6–15% w/w) to form the anilinium ion.

- Benzenesulfonyl chloride is added dropwise under vigorous stirring, maintaining pH >10 to prevent hydrolysis of the sulfonyl chloride.

- The mixture is stirred for 3–6 hours at 60–90°C, followed by cooling to precipitate the crude product.

Purification :

- Filtration through 600–1000 mesh nylon cloth to remove byproducts such as oversulfonylated intermediates.

- Recrystallization from ethanol or aqueous NaOH yields pure this compound with >99% purity.

Yield : 78–98%, depending on the base and solvent system.

Catalytic Synthesis Using Fe₃O₄-DIPA Nanoparticles

Recent advances employ magnetically separable Fe₃O₄-DIPA (diisopropylamine-functionalized iron oxide) nanoparticles to enhance reaction efficiency and sustainability.

Reaction Conditions :

- Catalyst Loading : 5–10 mol% Fe₃O₄-DIPA.

- Solvent : Dichloromethane (DCM) at room temperature.

- Time : 2–4 hours.

Mechanism :

The catalyst facilitates deprotonation of aniline, accelerating nucleophilic attack on benzenesulfonyl chloride. The magnetic properties enable easy recovery and reuse for up to five cycles without significant activity loss.

Advantages :

- Yield : 98%.

- Environmental Impact : Reduced waste due to catalyst reusability.

Solvent-Free Synthesis with ZnO Nanoparticles

Tamaddon et al. developed a solvent-free method using ZnO nanoparticles, eliminating organic solvents and reducing energy consumption.

Procedure :

- Aniline and benzenesulfonyl chloride are mixed with ZnO nanoparticles (5% w/w).

- The mixture is ground mechanically at room temperature for 30–60 minutes.

- The product is isolated via filtration and washed with cold water.

Key Parameters :

- Particle Size : ZnO nanoparticles (20–30 nm) provide high surface area for efficient catalysis.

- Yield : 95%.

Alkali-Mediated Synthesis with In Situ Purification

A patent-pending method optimizes purification by leveraging the insolubility of byproducts in alkaline media.

Steps :

- Sulfonylation : Aniline reacts with benzenesulfonyl chloride at 80°C in a NaOH solution (15% w/w).

- Byproduct Removal : Addition of 9% NaOH precipitates oversulfonylated byproducts, which are filtered using 800-mesh nylon cloth.

- Intermediate Isolation : The filtrate is dripped into perchloromethylmercaptan and organic solvent to yield the final product.

Advantages :

- Purity : >99% due to stringent filtration.

- Scalability : Suitable for industrial production with reported batch sizes exceeding 100 kg.

Triethylamine (TEA)-Assisted Synthesis in Dichloromethane

This method utilizes TEA as a non-nucleophilic base to absorb HCl generated during the reaction, preventing side reactions.

Procedure :

- Aniline and TEA (1.1 equiv) are dissolved in DCM at 0°C.

- Benzenesulfonyl chloride (1.05 equiv) is added dropwise over 1 hour.

- The mixture is stirred at room temperature for 6 hours, followed by aqueous workup.

Yield : 85–90%.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Base | Solvent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|---|

| Classical Sulfonylation | NaOH | Water/DCM | 60–90°C | 3–6 h | 78–98% | >99% |

| Fe₃O₄-DIPA Catalysis | Fe₃O₄-DIPA | DCM | RT | 2–4 h | 98% | 98% |

| Solvent-Free (ZnO) | ZnO nanoparticles | None | RT | 0.5–1 h | 95% | 97% |

| Alkali-Mediated | NaOH | Water | 80°C | 4–6 h | 99% | >99% |

| TEA-Assisted | Triethylamine | DCM | 0°C → RT | 6 h | 85–90% | 95% |

化学反应分析

3-Amino-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry and Antibacterial Activity

1.1 Antimicrobial Properties

3-amino-N-phenylbenzenesulfonamide has been extensively studied for its antimicrobial properties. It acts by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism makes it effective against a variety of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacteria Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

1.2 Drug Development

Research has shown that derivatives of this compound can enhance its antibacterial efficacy. For instance, modifications to the sulfonamide moiety have led to compounds with improved potency against resistant bacterial strains . The compound serves as a scaffold for the development of new antibiotics, particularly in the context of increasing antibiotic resistance.

Biological Evaluation and Therapeutic Applications

2.1 Cancer Research

Recent studies have explored the potential of this compound in cancer treatment. It has been investigated as a lead compound for developing proteasome inhibitors, which are crucial in cancer therapy due to their role in regulating protein degradation and cell cycle progression .

Case Study: Inhibition of Proteasome Activity

In vitro studies demonstrated that compounds based on the sulfonamide structure exhibited significant inhibition of chymotrypsin-like activity in the proteasome, suggesting their potential as anticancer agents .

2.2 Environmental Studies

The degradation of sulfonamides, including this compound, has been studied in environmental microbiology. Research indicates that certain microbial strains can effectively degrade this compound, highlighting its environmental impact and the importance of understanding its biodegradation pathways .

Safety and Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its safety profile. The compound is classified as harmful if swallowed and can cause skin irritation and serious eye irritation .

Table 2: Safety Profile of this compound

| Hazard Type | Classification |

|---|---|

| Acute Toxicity (Oral) | Harmful |

| Skin Irritation | Causes irritation |

| Eye Irritation | Causes serious irritation |

作用机制

The mechanism of action of 3-amino-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-amino-N-phenylbenzenesulfonamide and related sulfonamides/benzamides:

Key Research Findings and Substituent Effects

Influence of Electron-Donating/Accepting Groups

- Methoxy and Cyano Groups: The introduction of -OCH₃ (electron-donating) and -CN (electron-withdrawing) in N-(4-cyanophenyl)-3-methoxybenzenesulfonamide alters electronic density, impacting reactivity in organometallic coupling reactions .

Role of Heterocyclic Moieties

- Isoxazole Integration : The 5-methylisoxazole moiety in 4-methyl-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide contributes to antimicrobial efficacy, likely by mimicking bacterial folate precursors .

Fluorinated Derivatives

- Difluoromethylsulfanyl Group: Fluorine substitution in 3-amino-N-(4-difluoromethylsulfanyl-phenyl)-benzenesulfonamide improves metabolic stability and membrane permeability, critical for drug bioavailability .

Comparative Analysis with Non-Sulfonamide Analogs

- Benzamide vs. Sulfonamide : 3-Chloro-N-phenylbenzamide (a benzamide) shows distinct crystallographic packing compared to sulfonamides, highlighting how the -SO₂NH- group influences molecular interactions and solid-state stability .

生物活性

3-Amino-N-phenylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its significant biological activities, particularly in the fields of microbiology and pharmacology. This article explores the compound's biochemical properties, mechanisms of action, and its effects on various biological systems.

This compound has a molecular formula of C₁₂H₁₅N₃O₂S and a molecular weight of approximately 248.31 g/mol. Its structure features an amino group attached to a phenyl ring, which is further substituted with a benzenesulfonamide moiety. This configuration is crucial for its biological interactions.

The primary mechanism of action for this compound is its role as a competitive antagonist of para-aminobenzoic acid (PABA) in the folic acid synthesis pathway. This inhibition occurs through binding to dihydropteroate synthase , an enzyme critical for bacterial folate synthesis. By obstructing this enzyme's activity, the compound effectively prevents the formation of folic acid, essential for bacterial growth and replication.

Biochemical Pathways Involved

- Folic Acid Metabolism : Inhibition of dihydropteroate synthase disrupts the folic acid metabolic cycle, leading to decreased DNA synthesis in bacteria.

- Cellular Effects : The compound's interference with folic acid synthesis results in altered cell signaling pathways and gene expression changes in bacterial cells, ultimately impairing cellular metabolism and growth.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting their folic acid synthesis. This makes it a valuable candidate for developing new antibacterial agents, especially in an era of rising antibiotic resistance .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of sulfonamide compounds, including this compound. These properties may contribute to reducing oxidative stress in cells, adding another layer to its therapeutic potential .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of this compound:

- Antibacterial Efficacy : In a study involving various bacterial strains, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 4 µg/mL depending on the bacterial strain tested.

- Metabolic Pathway Disruption : Experiments conducted on Microbacterium sp. strain BR1 showed that this compound undergoes biotransformation processes that lead to the release of active metabolites capable of further inhibiting bacterial growth .

- Cellular Interaction Studies : In vitro studies revealed that while the compound significantly affects bacterial cells, its impact on mammalian cells is less pronounced, indicating a degree of selectivity that could be beneficial for therapeutic applications.

Table 1: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Inhibits growth of various bacterial strains | |

| Antioxidant | Reduces oxidative stress | |

| Enzyme Inhibition | Binds to dihydropteroate synthase |

Table 2: Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 2 |

| Staphylococcus aureus | 1 |

| Pseudomonas aeruginosa | 4 |

常见问题

Basic: What are the key steps for synthesizing 3-amino-N-phenylbenzenesulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves:

Sulfonylation : Reacting 3-aminobenzenesulfonyl chloride with aniline in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.

Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.

Optimization strategies :

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Stoichiometry : Use a 1.2:1 molar ratio of aniline to sulfonyl chloride to ensure complete reaction.

- Analytical validation : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm purity via HPLC (>98%) .

Basic: How does the sulfonamide group influence the compound’s acidity and solubility?

Answer:

The sulfonamide group (-SO₂NH-) exhibits strong electron-withdrawing effects, making the N-H proton acidic (pKa ~10–12). This acidity enables:

- Alkali solubility : The deprotonated form (-SO₂N⁻-) enhances solubility in basic aqueous solutions.

- Coordination chemistry : The sulfonamide nitrogen can act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes for analytical or catalytic applications .

Experimental validation : Titration with NaOH (0.1M) and UV-Vis spectroscopy (λmax shifts upon metal binding) confirm these properties .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Answer:

Contradictions often arise from:

- Dynamic effects : Conformational flexibility in solution (NMR) vs. static crystal packing (X-ray).

- Tautomerism : Prototropic shifts in the sulfonamide group.

Resolution methods :

Variable-temperature NMR : Identify equilibrium between tautomers (e.g., -SO₂NH- vs. -SO₂N⁻-H⁺).

DFT calculations : Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate dominant conformers .

High-resolution X-ray : Refine crystal structures using SHELXL (hydrogen atom positions, thermal parameters) to confirm solid-state conformation .

Advanced: What computational methods are suitable for predicting the biological activity of this compound analogs?

Answer:

Methodology :

QSAR modeling : Use descriptors like logP, molar refractivity, and H-bond acceptor count to correlate structure with activity (e.g., enzyme inhibition).

Molecular docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., carbonic anhydrase).

MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field).

Case study : Derivatives with electron-withdrawing substituents (e.g., -NO₂) show enhanced binding affinity to carbonic anhydrase IX (ΔG = -9.2 kcal/mol) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Core techniques :

- ¹H/¹³C NMR : Confirm regiochemistry (e.g., aromatic proton splitting patterns in DMSO-d₆).

- IR spectroscopy : Identify -SO₂ (asymmetric stretch ~1350 cm⁻¹) and -NH (stretch ~3300 cm⁻¹) .

- Mass spectrometry : ESI-MS (positive ion mode) for molecular ion [M+H]⁺ and fragmentation patterns.

Advanced validation : - Single-crystal X-ray diffraction : Resolve bond lengths (C-S: ~1.76 Å) and dihedral angles (phenyl vs. sulfonamide plane: ~75°) .

Advanced: How can synthetic yields be improved for derivatives with bulky substituents?

Answer:

Challenges : Steric hindrance reduces reactivity and increases byproduct formation.

Solutions :

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 h reflux) .

- Catalytic systems : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics.

- Solvent optimization : Switch to DCE (1,2-dichloroethane) for better solubility of bulky intermediates .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential dust inhalation (S22, S24/25 precautions) .

- Waste disposal : Neutralize acidic/basic residues before disposal (pH 6–8).

Advanced: How do substituents on the phenyl ring affect the compound’s electronic properties?

Answer:

Substituents modulate electron density via:

- Resonance effects : Electron-withdrawing groups (e.g., -NO₂) decrease electron density on the sulfonamide nitrogen, reducing basicity.

- Inductive effects : Electron-donating groups (e.g., -OCH₃) increase solubility in polar solvents.

Experimental data :

| Substituent | Hammett σₚ | logP |

|---|---|---|

| -H | 0.00 | 1.2 |

| -NO₂ | +1.27 | 0.8 |

| -OCH₃ | -0.27 | 1.5 |

| Electrochemical studies (cyclic voltammetry) further correlate substituent effects with redox potentials . |

Advanced: What strategies resolve low crystallinity in sulfonamide derivatives?

Answer:

Crystallization challenges : Amorphous solids due to flexible sulfonamide linkage.

Strategies :

- Seeding : Introduce microcrystals of a similar compound to induce nucleation.

- Solvent pairing : Use mixed solvents (e.g., acetone/water) to slow crystal growth.

- Temperature gradients : Gradual cooling from 60°C to 4°C over 48 h .

Basic: How is the purity of this compound validated for pharmacological studies?

Answer:

Multi-method validation :

HPLC : C18 column, mobile phase (acetonitrile/0.1% TFA), retention time ~8.2 min.

Elemental analysis : Match calculated vs. observed C, H, N, S content (±0.3%).

Melting point : Sharp range (e.g., 178–180°C) indicates high purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。